5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Description
5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a substituted aromatic ring at position 5 (4-methylphenyl) and a methylsulfanyl group at position 2. The methylsulfanyl group enhances lipophilicity, while the 4-methylphenyl substituent contributes steric bulk and aromatic interactions .
Properties
CAS No. |
61044-91-5 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-13-12(16-2)14-11(10)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
XMIOYTTUHLCOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(NC2=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(p-tolyl)pyrimidine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group at position 2 undergoes oxidation to form sulfoxides or sulfones.
Key Findings:
-
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C .
-
Products:
Mechanistic Insight:
The reaction proceeds via electrophilic attack on the sulfur atom, forming a three-membered transition state. Steric hindrance from the 4-methylphenyl group slightly reduces oxidation efficiency compared to unsubstituted analogs .
Nucleophilic Substitution Reactions
The methylsulfanyl group acts as a leaving group in nucleophilic substitutions, enabling diverse functionalization.
Experimental Data:
Key Observations:
-
Substitution at position 2 is favored due to the electron-withdrawing effect of the pyrimidinone ring .
-
Steric bulk from the 4-methylphenyl group slows reaction kinetics but improves regioselectivity .
Reduction Reactions
Controlled reduction modifies both the sulfanyl group and the pyrimidine ring.
Hydrogenation Protocol:
-
Products:
Example:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed C–C and C–N bond formations.
Buchwald-Hartwig Amination:
Suzuki-Miyaura Coupling:
Functional Group Interconversion
The pyrimidin-4(3H)-one core undergoes ketone-specific reactions.
O-Alkylation:
Mechanism:
The reaction proceeds through an SN2 pathway, with the oxygen of the 4-keto group acting as the nucleophile .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield Range |
|---|---|---|---|
| Oxidation | H₂O₂, DCM, 25°C | Sulfoxide/Sulfone | 70–85% |
| Nucleophilic Substitution | Phenacyl bromide, EtOH, reflux | 2-(Phenacylsulfanyl) derivative | 63–72% |
| Hydrogenation | H₂/Pd/C, THF, rt | Desulfurized pyrimidinone | 95–99% |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 2-Aryl-substituted derivative | 31–65% |
Stability and Side Reactions
Scientific Research Applications
2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 and 5
The table below compares key structural analogs based on substituents and physicochemical properties:
*Estimated based on molecular formula; †Predicted values.
Key Observations:
Physicochemical and Spectral Properties
- Melting Points : Analogs with aromatic substituents (e.g., 2g: 138–140°C) exhibit higher melting points due to crystalline stability, while allyl-substituted derivatives () are likely liquids or low-melting solids.
- NMR and MS Data : The target compound’s 1H-NMR would show singlet signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm), similar to and .
Biological Activity
5-(4-Methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.30 g/mol
- CAS Number : 320856
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylamine with a suitable pyrimidine precursor. Common methods include:
- Condensation Reaction : Utilizing a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
- Oxidation and Reduction : The compound can undergo various transformations, including oxidation with agents like potassium permanganate and reduction with sodium borohydride.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- In vitro assays demonstrated IC50 values indicating potent activity against prostate cancer cells (PC3) and breast cancer cells (MDA-MB-231) with values ranging from 1.4 to 2.2 µM .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 1.6 |
| MDA-MB-231 | 1.9 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit kinases involved in cancer cell proliferation.
- DNA Interaction : The compound can bind to DNA, affecting replication and transcription processes .
Study on Antiviral Activity
A study evaluated the antiviral potential of various pyrimidine derivatives, including our compound, against Hepatitis C Virus (HCV) NS5B polymerase. The results showed that certain substitutions enhanced inhibitory activity, with IC50 values significantly lower than those of standard antiviral agents .
Comparative Analysis
In a comparative study examining several pyrimidine derivatives, this compound was noted for its unique substitution pattern, which contributed to its distinct biological profile compared to simpler derivatives like 2-aminopyrimidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
